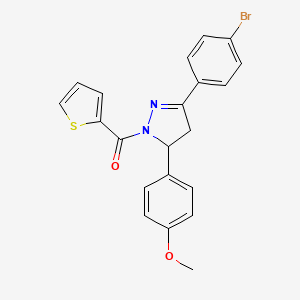

(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

Description

BenchChem offers high-quality (3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN2O2S/c1-26-17-10-6-15(7-11-17)19-13-18(14-4-8-16(22)9-5-14)23-24(19)21(25)20-3-2-12-27-20/h2-12,19H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRVWGOAZMGHHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone , also known as a pyrazoline derivative, has garnered attention for its potential biological activities. This article delves into its biological activity, including its pharmacological properties, toxicological effects, and relevant case studies.

- Chemical Name : (3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

- Molecular Formula : C26H23BrN3O3S

- Molecular Weight : 540.836 g/mol

- CAS Number : 353253-20-0

Anticancer Activity

Research indicates that pyrazoline derivatives exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed cytotoxic effects against various cancer cell lines. For instance, derivatives with methoxy and bromine substitutions on the phenyl rings have been associated with enhanced anticancer activity due to their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. In vitro studies indicated that it possesses inhibitory effects against several bacterial strains. The presence of the thiophene moiety is believed to contribute to this antimicrobial activity, enhancing the compound's interaction with microbial cell membranes.

Toxicological Effects

A recent study highlighted the toxicological effects of similar pyrazoline derivatives, noting that exposure to high concentrations can lead to oxidative stress in aquatic organisms. Specifically, a derivative caused oxidative damage in fish liver and gills at concentrations as low as 2.5 mg/L, suggesting caution in its application and further research into its environmental impact .

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a related pyrazoline derivative on human breast cancer cells. The compound exhibited an IC50 value of 15 µM, indicating potent cytotoxicity. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, with increased levels of pro-apoptotic proteins observed.

Study 2: Antimicrobial Activity

In another investigation, the antimicrobial activity of the compound was assessed against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, showcasing its potential as a therapeutic agent in treating bacterial infections.

Table 1: Biological Activity Summary

Table 2: Structural Activity Relationship (SAR)

| Compound Structure | Activity Type | Mechanism of Action |

|---|---|---|

| Pyrazoline with methoxy group | Anticancer | Apoptosis induction via mitochondrial pathway |

| Pyrazoline with thiophene moiety | Antimicrobial | Membrane disruption |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that pyrazole derivatives could effectively target specific pathways involved in tumor growth, making them promising candidates for cancer therapy .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of pyrazole compounds. The compound has been evaluated for its ability to reduce inflammation markers in vitro and in vivo. It was found to inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Central Nervous System Disorders

There is growing interest in the neuroprotective effects of pyrazole derivatives. The compound has been investigated for its potential to ameliorate symptoms associated with neurodegenerative diseases like Alzheimer's. Studies suggest that it may inhibit enzymes involved in neuroinflammation and oxidative stress, thereby providing a protective effect on neuronal cells .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has also been documented. Research indicates that (3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone can exhibit inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics .

Pesticidal Activity

The compound's structure suggests potential applications in agriculture as a pesticide or herbicide. Its ability to disrupt specific biological pathways in pests can lead to effective pest control strategies. Preliminary studies have shown that similar compounds can reduce pest populations while minimizing harm to beneficial insects .

Growth Regulation

In addition to pest control, pyrazole derivatives are being explored for their role as plant growth regulators. These compounds can influence plant growth patterns and yield by modulating hormonal pathways within plants .

Photophysical Properties

The unique structure of (3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone contributes to interesting photophysical properties. Research indicates that such compounds can be used in organic light-emitting diodes (OLEDs) due to their favorable electronic properties and stability under light exposure .

Nanotechnology

In nanotechnology, pyrazole derivatives are being investigated for their potential use in the synthesis of nanoparticles with specific functional properties. These nanoparticles could be utilized in drug delivery systems or as catalysts in chemical reactions .

Preparation Methods

Synthetic Strategies for Pyrazoline Derivatives

Pyrazoline derivatives are typically synthesized via cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. For the target compound, the synthesis involves two primary stages: (1) preparation of the chalcone precursor and (2) cyclization to form the pyrazoline core.

Synthesis of Chalcone Precursors

The chalcone intermediate, 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, is synthesized via Claisen-Schmidt condensation. This method involves base-catalyzed aldol condensation between 4-bromoacetophenone and thiophene-2-carbaldehyde.

- Reactants : 4-Bromoacetophenone (10 mmol, 2.15 g), thiophene-2-carbaldehyde (10 mmol, 1.12 g).

- Conditions : Ethanol (50 mL), 40% aqueous KOH (5 mL), stirred at room temperature for 6–8 hours.

- Workup : Precipitate filtered, washed with cold ethanol, recrystallized from methanol.

- Yield : 70–85% (reported for analogous structures).

Characterization :

Cyclization to Pyrazoline Derivatives

The chalcone intermediate is cyclized with hydrazine derivatives to form the pyrazoline ring. Two predominant methods are documented:

Acid-Catalyzed Cyclization

- Reactants : Chalcone (1 mmol), phenylhydrazine (1.2 mmol) in glacial acetic acid (20 mL).

- Conditions : Reflux at 100°C for 12 hours.

- Workup : Poured onto ice, filtered, recrystallized from ethanol.

- Yield : 60–75%.

Mechanism : Protonation of the carbonyl oxygen facilitates nucleophilic attack by hydrazine, followed by cyclization and dehydration.

Microwave-Assisted One-Pot Synthesis

- Reactants : 4-Methoxyacetophenone (3 mmol), 4-bromobenzaldehyde (3 mmol), phenylhydrazine (9 mmol).

- Conditions : KOH (3N, 10 mL), microwave irradiation (180 W, 5–8 minutes).

- Workup : Precipitate filtered, washed with ethanol.

- Yield : 45–55%.

Advantages : Reduced reaction time (minutes vs. hours) and improved atom economy.

Optimization and Comparative Analysis

Reaction Conditions and Catalysts

Key Observations :

Spectral Characterization

Target Compound : (3-(4-Bromophenyl)-5-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

Challenges and Mitigation Strategies

- Byproduct Formation : Competing reactions may yield 2-pyrazolines or open-chain hydrazones. Mitigated by严格控制 stoichiometry and reaction time.

- Low Solubility : Recrystallization in ethanol:water (3:1) improves purity.

- Isomerization : Storage at –20°C prevents thermal rearrangement to 2-pyrazoline derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing pyrazole-thiophene hybrids like (3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between α,β-unsaturated ketones and hydrazine derivatives. For example, microwave-assisted reactions (70–100°C, 10–15 min) improve reaction efficiency and yield by reducing side products. Post-condensation modifications, such as coupling with thiophene carbonyl groups, are achieved using Suzuki-Miyaura cross-coupling or nucleophilic acyl substitution .

- Key Reference : Microwave-mediated synthesis of pyrazole derivatives (e.g., C27H25Cl2N3) is detailed in .

Q. How is the structural conformation of this compound confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining bond angles, dihedral angles, and stereochemistry. For example, SC-XRD analysis of a related compound (3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole) revealed a dihedral angle of 8.76° between the pyrazole and bromophenyl groups, confirming non-planarity. FT-IR and NMR (¹H/¹³C) validate functional groups and substituent positions .

- Key Reference : X-ray data for pyrazole derivatives are provided in (R factor = 0.052) .

Q. What spectroscopic techniques are used to characterize photophysical properties?

- Methodological Answer : UV-Vis spectroscopy (in solvents like DMSO or ethanol) identifies π→π* and n→π* transitions, while fluorescence spectroscopy measures emission maxima. For example, a related pyrazole derivative showed λmax at 320 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) in chloroform, with solvatochromic shifts indicating polarity-dependent behavior .

- Key Reference : Photophysical analysis of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole is detailed in .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental spectral data?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts vibrational frequencies (FT-IR), HOMO-LUMO gaps, and electrostatic potential (MEP) surfaces. For instance, DFT simulations of a pyrazol-1-yl-ethanone derivative showed a HOMO-LUMO gap of 4.2 eV, correlating with observed UV-Vis absorption bands. Molecular dynamics (MD) simulations (e.g., NAMD) model solvent interactions to explain spectral anomalies .

- Key Reference : discusses DFT and MD for pyrazole derivatives .

Q. What strategies optimize diastereomeric purity during synthesis?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn(salen) complexes) control stereochemistry. Chromatographic resolution (HPLC with Chiralpak AD-H columns) isolates diastereomers. For example, a dihydropyrazoline carbothioamide achieved 98% enantiomeric excess (ee) using (R)-BINOL-phosphoric acid catalysis .

- Key Reference : Synthesis of diastereomerically pure pyrazolines is described in .

Q. How does molecular docking predict biological activity against target proteins?

- Methodological Answer : AutoDock Vina or Schrödinger Glide docks the compound into protein binding pockets (e.g., cannabinoid receptors or fungal CYP51). For a pyrazole-thiazole hybrid, docking into the CB1 receptor (PDB: 5TGZ) revealed hydrogen bonds with Ser383 and hydrophobic interactions with Leu387, predicting nanomolar affinity. MD simulations (50 ns) assess binding stability via root-mean-square deviation (RMSD) analysis .

- Key Reference : GPCR-targeted docking studies are highlighted in .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.